molecular formula C12H12N2O B7504695 2,6-Dimethylquinoline-3-carboxamide

2,6-Dimethylquinoline-3-carboxamide

Cat. No.: B7504695
M. Wt: 200.24 g/mol
InChI Key: OBLABVWRBHPCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylquinoline-3-carboxamide is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylquinoline-3-carboxamide typically involves the Friedländer condensation reaction. This method uses 2-aminobenzaldehyde and an appropriate ketone under acidic or basic conditions to form the quinoline ring system . Another method involves the cyclization of 2-aminobenzyl ketones with aldehydes or ketones in the presence of a catalyst .

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs catalytic processes. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are common. These methods offer high yields and selectivity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dimethylquinoline-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, quinoline-3-carboxamides are known to inhibit the phosphatidylinositol 3-kinase-related kinases (PIKK) family. The quinoline nitrogen binds to the hinge region of these kinases, making them competitive inhibitors of adenosine triphosphate (ATP) . This inhibition can modulate various cellular pathways, including those involved in cell growth and survival .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 6 positions can affect the compound’s steric and electronic properties, making it distinct from other quinoline derivatives .

Properties

IUPAC Name

2,6-dimethylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-7-3-4-11-9(5-7)6-10(12(13)15)8(2)14-11/h3-6H,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLABVWRBHPCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.